molecular formula C20H21FN2O4S2 B14163933 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-

Cat. No.: B14163933
M. Wt: 436.5 g/mol
InChI Key: KGDHMQDPVACBMC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl- is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl- typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.

    Introduction of the Acetic Acid Moiety: This step often involves the use of acylation reactions.

    Attachment of the Butylthio and Fluorophenyl Groups: These groups are introduced through substitution reactions, often using butylthiol and fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are commonly employed.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through various substitution reactions.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in key cellular processes such as proliferation, differentiation, and angiogenesis. By inhibiting these receptors, the compound can disrupt cancer cell growth and survival .

Properties

Molecular Formula

C20H21FN2O4S2

Molecular Weight

436.5 g/mol

IUPAC Name

2-[1-(4-butylsulfanyl-3-fluorophenyl)sulfonyl-2-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid

InChI

InChI=1S/C20H21FN2O4S2/c1-3-4-10-28-18-8-7-14(11-17(18)21)29(26,27)23-13(2)16(12-19(24)25)15-6-5-9-22-20(15)23/h5-9,11H,3-4,10,12H2,1-2H3,(H,24,25)

InChI Key

KGDHMQDPVACBMC-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(C=C(C=C1)S(=O)(=O)N2C(=C(C3=C2N=CC=C3)CC(=O)O)C)F

Origin of Product

United States

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